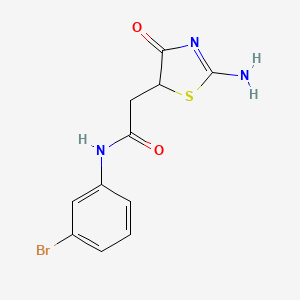![molecular formula C17H17N3O5 B4017547 ethyl 1-benzoyl-5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017547.png)
ethyl 1-benzoyl-5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Descripción general
Descripción
The compound belongs to the broader family of pyrazole derivatives, which are of significant interest in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives have been synthesized and studied extensively for their potential as therapeutic agents and their unique chemical properties.
Synthesis Analysis
Synthesis of pyrazole derivatives, including those structurally related to the target compound, often involves regioselective acylation and alkylation reactions. A study detailed the synthesis of new compounds through a highly regioselective process, indicating the complexity and precision required in synthesizing such molecules (L. Wen et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed through various spectroscopic methods and single-crystal X-ray diffraction. For instance, a combined experimental and theoretical study on a similar molecule highlighted the use of IR–NMR spectroscopy and single-crystal X-ray diffraction to elucidate the molecular geometry, vibrational frequencies, and chemical shift values (Ersin Inkaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can exhibit high regioselectivity, leading to the formation of compounds with unexpected structures. This aspect is crucial in the synthesis of novel compounds with desired chemical and physical properties. One study emphasized the regioselective acylation and alkylation of pyrazole derivatives, yielding compounds with distinct structures and potential applications (L. Wen et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are often determined through experimental studies involving X-ray crystallography and spectroscopic methods. These properties are essential for understanding the compound's stability, reactivity, and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are central to the application of pyrazole derivatives in synthesis and medicinal chemistry. Studies on similar compounds have revealed insights into their electrostatic potential distribution, frontier molecular orbitals, and thermodynamic properties, contributing to a comprehensive understanding of their chemical behavior (Ersin Inkaya et al., 2012).
Propiedades
IUPAC Name |
ethyl 1-benzoyl-5-ethyl-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-19-15(22)11-12(17(24)25-4-2)18-20(13(11)16(19)23)14(21)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMIQKOBUSDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(C1=O)N(N=C2C(=O)OCC)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-4,6-dioxo-1-(phenylcarbonyl)-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B4017465.png)
![N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4017491.png)
![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4017496.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4017504.png)
![1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidinyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017510.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine](/img/structure/B4017516.png)
![ethyl 6-methyl-4-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4017521.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4017526.png)
![7-ethyl-4,7-dimethyl-1-[(2-phenylethyl)thio]-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4017532.png)
![2-mesityl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4017553.png)
![3-[(2-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4017555.png)

![1-(4-chlorobenzoyl)-3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-azepanone](/img/structure/B4017581.png)
![ethyl 1-[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4017584.png)